molecular formula C18H14FN3O3S B2450869 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895014-54-7

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2450869
CAS RN: 895014-54-7
M. Wt: 371.39
InChI Key: JTIPOPQAIIVUTG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O3S and its molecular weight is 371.39. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Based Compounds in Cancer Therapy

Research on fluoro-substituted benzo[b]pyran derivatives, which share some structural similarities with the compound , has demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Thiazole Derivatives as Antibacterial Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antibacterial activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Environmental Applications

N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives have been utilized as magnetic nanoadsorbents for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes, demonstrating high adsorption capacity, stability, and reusability, which highlights their potential for environmental cleanup efforts (Zargoosh et al., 2015).

Neurodegenerative Disease Treatment

N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, which share structural motifs with the compound , have been synthesized and evaluated for their anticholinesterase and antiradical activities, showing potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-13-4-1-5-15-16(13)21-18(26-15)22(10-12-3-2-6-20-9-12)17(23)14-11-24-7-8-25-14/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPOPQAIIVUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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